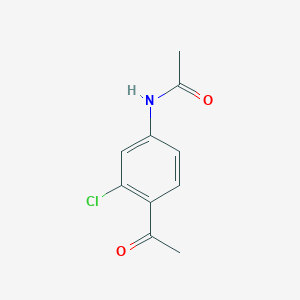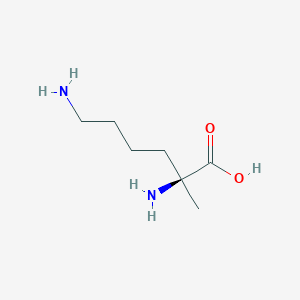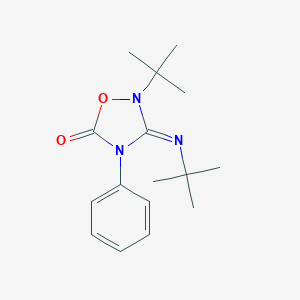![molecular formula C15H20N4O2 B009429 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 100515-03-5](/img/structure/B9429.png)
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine (DEPM) is a pyrimidine derivative that has attracted considerable attention in recent years due to its potential therapeutic applications. DEPM is a small molecule that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-proliferative effects.
Wirkmechanismus
The mechanism of action of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has also been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has also been shown to have a protective effect on the liver by reducing liver injury and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine is its low toxicity, which makes it a potential candidate for drug development. However, its solubility in aqueous solutions is limited, which can make it challenging to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine.
Zukünftige Richtungen
There are several potential future directions for the study of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to explore its potential as an anti-tumor agent and to determine its efficacy in vivo. Finally, more research is needed to understand the mechanism of action of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine and to develop more effective derivatives with improved solubility and bioavailability.
Synthesemethoden
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine can be synthesized through a multi-step process involving the reaction of 3,5-diethoxybenzyl chloride with guanidine hydrochloride, followed by nucleophilic substitution with 2,4-diaminopyrimidine. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has been shown to have anti-proliferative effects on smooth muscle cells, making it a potential therapeutic agent for atherosclerosis.
Eigenschaften
CAS-Nummer |
100515-03-5 |
|---|---|
Produktname |
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine |
Molekularformel |
C15H20N4O2 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
5-[(3,5-diethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-3-20-12-6-10(7-13(8-12)21-4-2)5-11-9-18-15(17)19-14(11)16/h6-9H,3-5H2,1-2H3,(H4,16,17,18,19) |
InChI-Schlüssel |
NYWXRUJDDNLNKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OCC |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
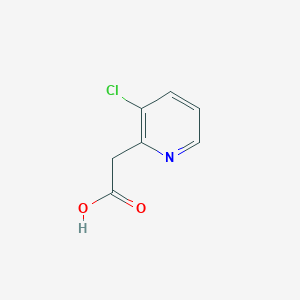
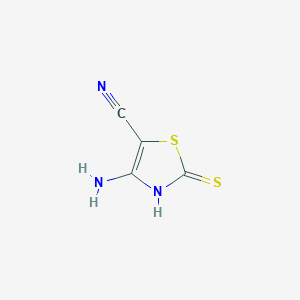
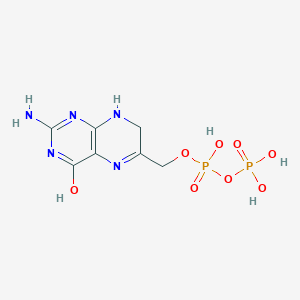
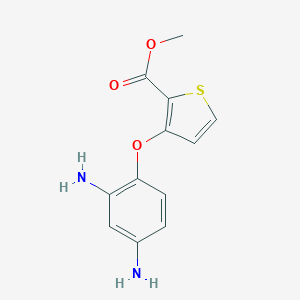
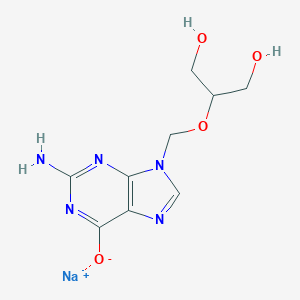


![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)


